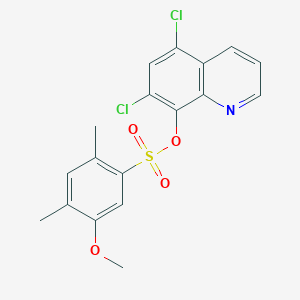
(5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate, also known as DCQ-MeO, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound was first synthesized in the early 2000s and has since been the subject of numerous studies exploring its various properties and potential uses.
Mécanisme D'action
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain ion channels in cells. In cancer cells, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit the activity of the TRPM7 ion channel, which is involved in cell proliferation and survival. In neurons, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit the activity of the ASIC3 ion channel, which is involved in pain sensation and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate are still being studied, but it is known to have an impact on the activity of certain ion channels in cells. In cancer cells, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In neurons, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit pain sensation and reduce neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate in lab experiments is that it has been shown to be effective at inhibiting the activity of certain ion channels in cells, making it a useful tool for studying the function of these channels. However, one limitation of using (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate. One area of interest is in the development of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate as a potential cancer treatment, either alone or in combination with other therapies. Another area of interest is in the use of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate as a tool for studying the function of ion channels in the brain and other tissues. Additionally, further research is needed to fully understand the biochemical and physiological effects of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate and its mechanism of action.
Méthodes De Synthèse
The synthesis of (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate involves a multi-step process that begins with the reaction of 5-chloro-8-nitroquinoline with 2,4-dimethylphenol to form the intermediate compound 5-chloro-8-(2,4-dimethylphenoxy)quinoline. This intermediate is then reacted with sodium methoxide and 5-chloro-2,4-dimethylbenzenesulfonyl chloride to yield the final product, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate.
Applications De Recherche Scientifique
(5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been studied for its potential applications in a variety of scientific research fields, including cancer research and neuroscience. In cancer research, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment. In neuroscience, (5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate has been studied for its potential as a tool for studying the function of certain ion channels in the brain.
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO4S/c1-10-7-11(2)16(9-15(10)24-3)26(22,23)25-18-14(20)8-13(19)12-5-4-6-21-17(12)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATSZDHFYUYDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloroquinolin-8-yl) 5-methoxy-2,4-dimethylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)
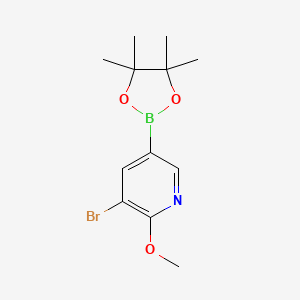
![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B3018378.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3018380.png)
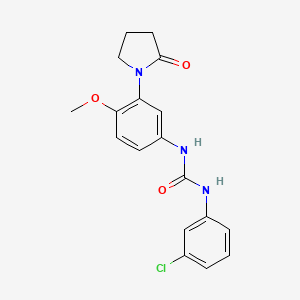


![N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B3018385.png)

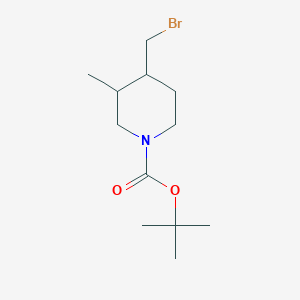
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3018391.png)
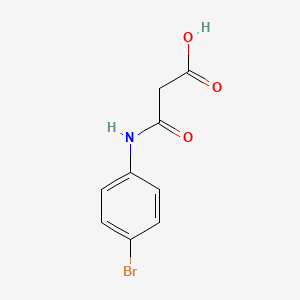
![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)